molecular formula C6H9N3O B1222709 Morpholinoiminoacetonitrile

Morpholinoiminoacetonitrile

Cat. No.: B1222709
M. Wt: 139.16 g/mol
InChI Key: XMPLPXUYWIJXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholinoiminoacetonitrile, systematically named (4-Morpholinylnitrosoamino)acetonitrile, is a nitrile-containing organic compound featuring a morpholine ring substituted with a nitrosoimino group. Its molecular structure combines a morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) linked to a nitrosoimino (–N–N=O) functional group, which is further connected to an acetonitrile (–CH2–CN) chain. This compound is recognized by its CAS registry number 26687-79-6 and is often referred to by its research code SIN-1A, a nitric oxide (NO) donor used in pharmacological studies .

Key applications of this compound include its role in cardiovascular and neurological research due to its ability to release NO, a critical signaling molecule. The compound’s structural complexity and functional groups contribute to its reactivity and utility in biomedical applications.

Properties

IUPAC Name

2-morpholin-4-yliminoacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-1-2-8-9-3-5-10-6-4-9/h2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPLPXUYWIJXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications References
This compound (SIN-1A) Not explicitly provided 26687-79-6 Nitric oxide donor; cardiovascular research
Methyleneaminoacetonitrile C3H4N2 68.08 109-82-0 Synthetic intermediate
Morpholinoacetonitrile C6H10N2O 126.16 5807-02-3 Soluble in DMSO; organic synthesis
2-Morpholino-2-phenylacetonitrile C12H14N2O 202.26 15190-10-0 Asymmetric catalysis
Dimethylaminoacetonitrile C4H8N2 84.12 926-64-7 Agrochemical intermediate

Research Findings and Functional Differences

  • This compound (SIN-1A): Releases nitric oxide and superoxide radicals under physiological conditions, making it valuable for studying oxidative stress and vascular tone .
  • Morpholinoacetonitrile: Lacks NO-releasing capacity but serves as a versatile precursor for morpholine-containing drugs .
  • 2-Morpholino-2-phenylacetonitrile: The phenyl group enhances π-π interactions in catalytic systems, distinguishing it from aliphatic analogs .
  • Methyleneaminoacetonitrile: Reactivity driven by its primary amine group, enabling condensations to form imidazoles and pyrimidines .

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